1-Methyl-1H-imidazole 2,2,2-trifluoroacetate

Ionic liquid catalysis Heterocyclic synthesis Brønsted acid catalyst

1-Methyl-1H-imidazole 2,2,2-trifluoroacetate (CAS 104290-54-2) is a protic ionic liquid (PIL) formed by proton transfer from trifluoroacetic acid to 1-methylimidazole, yielding a 1-methylimidazolium cation paired with a trifluoroacetate anion. With a molecular formula of C6H7F3N2O2 and a molecular weight of 196.13 g/mol, this compound functions simultaneously as a Brønsted acidic catalyst and a reaction medium in organic synthesis, particularly for multicomponent condensation reactions.

Molecular Formula C6H7F3N2O2
Molecular Weight 196.13 g/mol
Cat. No. B13069143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazole 2,2,2-trifluoroacetate
Molecular FormulaC6H7F3N2O2
Molecular Weight196.13 g/mol
Structural Identifiers
SMILESCN1C=CN=C1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C4H6N2.C2HF3O2/c1-6-3-2-5-4-6;3-2(4,5)1(6)7/h2-4H,1H3;(H,6,7)
InChIKeyWIKNOSQXZNVMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-imidazole 2,2,2-trifluoroacetate for Scientific Procurement: Core Identity and Compound Class


1-Methyl-1H-imidazole 2,2,2-trifluoroacetate (CAS 104290-54-2) is a protic ionic liquid (PIL) formed by proton transfer from trifluoroacetic acid to 1-methylimidazole, yielding a 1-methylimidazolium cation paired with a trifluoroacetate anion . With a molecular formula of C6H7F3N2O2 and a molecular weight of 196.13 g/mol, this compound functions simultaneously as a Brønsted acidic catalyst and a reaction medium in organic synthesis, particularly for multicomponent condensation reactions [1]. Its melting point is reported as 55 °C . The compound is commercially available at ≥98% purity .

Why Substituting 1-Methyl-1H-imidazole 2,2,2-trifluoroacetate with Broader Imidazolium Salts Risks Catalytic and Ionic Performance


Generic substitution among 1-methylimidazolium-based ionic liquids is unreliable because the anion identity governs both the extent of proton transfer from the Brønsted acid to the imidazole base and the resulting catalytic activity. In equimolar mixtures of 1-methylimidazole with trifluoroacetic acid, only ionic species exist, whereas the corresponding mixture with difluoroacetic acid yields a coexistence of ionic and electrically neutral species [1]. This incomplete protonation in weaker acid analogues directly depresses ionic conductivity and proton availability for acid catalysis. Consequently, selecting a non-trifluoroacetate analogue for applications requiring full ionization or strong Brønsted acidity introduces performance variability that cannot be remedied by adjusting concentration or temperature alone.

Quantitative Differentiation of 1-Methyl-1H-imidazole 2,2,2-trifluoroacetate vs. Closest Analogs


Catalytic Yield Advantage in 1,8-Dioxo-octahydroxanthene Synthesis (80 °C)

In the model condensation of 5,5-dimethyl-1,3-cyclohexanedione and 4-chlorobenzaldehyde, 1-methylimidazolium trifluoroacetate ([Hmim]TFA, 0.1 g loading at 80 °C) delivered a 90% isolated yield within 3 h. Under identical conditions (80 °C, 0.1 g IL loading), the perchlorate analogue [Hmim]HClO₄ gave only 50% yield, the hydrogen sulfate analogue [Hmim]HSO₄ gave 55% yield, the tetrafluoroborate analogue [Hmim]BF₄ gave 70% yield, and the neat (catalyst-free) reaction gave 40% yield [1]. The yield advantage of [Hmim]TFA over the next-best IL ([Hmim]BF₄) is approximately 29% (relative improvement).

Ionic liquid catalysis Heterocyclic synthesis Brønsted acid catalyst

Complete Ionic Speciation vs. Mixed Ionic–Neutral States in Fluorinated Acetic Acid Analogues

Raman spectroscopy and X-ray scattering analysis of equimolar mixtures of N-methylimidazole with fluorinated acetic acids revealed that only ionic species are present in the mixture with trifluoroacetic acid (HTFA), whereas the difluoroacetic acid (HDFA) mixture comprises both ionic and electrically neutral species [1]. This speciation difference confirms that the trifluoroacetate anion drives complete proton transfer to 1-methylimidazole, while the weaker Brønsted acid HDFA yields incomplete protonation under identical stoichiometry. The binary outcome (100% ionic vs. mixed ionic–neutral) is not a gradual continuum.

Protic ionic liquids Proton transfer equilibrium Spectroscopic speciation

Enhanced Protonation and Grotthuss-Type Charge Transport vs. Acetate Analogue

In the 1-methylimidazolium PIL system, ¹⁵N-NMR chemical shifts and dielectric relaxation spectroscopy demonstrate that neat 1-methylimidazolium acetate ([MimH][AcO]) is dominated by electro-neutral molecular species, whereas progressive addition of 1-methylimidazolium trifluoroacetate ([MimH][TFA]) increases the degree of protonation and reduces the dipolar response of the hydrogen-bonded network [1]. Diffusion-ordered NMR spectroscopy further indicates that trifluoroacetate addition enhances Grotthuss-type proton transport, with protons becoming more mobile than the constituent acid and base molecules [1]. While exact conductivity values require extraction from the full text, the directional effect—trifluoroacetate enhances conductance relative to acetate—is unambiguously established.

Protic ionic liquids Charge transport Proton conduction mechanism

Catalyst Recyclability with Minimal Activity Loss Over Four Consecutive Cycles

In both the xanthenedione synthesis and the Hantzsch 1,4-dihydropyridine synthesis, [Hmim]TFA was recovered by simple aqueous extraction and reused for at least four consecutive cycles with almost complete retention of catalytic activity [1][2]. For the Hantzsch reaction under microwave irradiation, the yield remained consistently high across four recycles [2]. This contrasts with traditional homogeneous Brønsted acid catalysts (e.g., HCl, H₂SO₄) that are consumed or neutralized during workup and cannot be directly reused.

Catalyst recycling Green chemistry Ionic liquid reuse

Dual Solvent–Catalyst Functionality Eliminating Need for Volatile Organic Co-Solvents

[Hmim]TFA operates simultaneously as both reaction medium and Brønsted acid catalyst, enabling solvent-free conditions for Biginelli, Hantzsch, and hetero-Michael reactions [1][2][3]. In the Biginelli synthesis of 3,4-dihydropyrimidinones, the combination of [Hmim]TFA with microwave irradiation gave the highest yields compared to conventional heating or ultrasonic methods [1]. This dual functionality eliminates the need for additional volatile organic solvents (e.g., ethanol, acetonitrile), in contrast to non-acidic imidazolium ILs (e.g., [Hmim]BF₄) that serve only as solvent and require a separate acid catalyst.

Solvent-free synthesis Task-specific ionic liquids Process intensification

Procurement-Relevant Application Scenarios for 1-Methyl-1H-imidazole 2,2,2-trifluoroacetate


Brønsted Acidic Ionic Liquid for Multicomponent Heterocyclic Synthesis

The compound's 90% yield in xanthenedione synthesis at 80 °C, exceeding [Hmim]BF₄ by 20 percentage points under identical conditions [1], supports its use as a high-performance catalyst for Biginelli, Hantzsch, and related multicomponent condensations where both Brønsted acidity and ionic-liquid medium effects accelerate reaction rates.

Protic Ionic Liquid Electrolytes Requiring Complete Ionization and Grotthuss Proton Conduction

Complete proton transfer from trifluoroacetic acid to 1-methylimidazole, producing exclusively ionic species [1], combined with the emergence of Grotthuss-type proton mobility not observed in the acetate analogue [2], makes this compound a candidate for non-aqueous proton-conducting electrolytes in fuel cells or electrochemical sensors.

Recyclable Acid Catalyst for Green Process Development

Demonstrated reusability over at least four cycles without activity loss in both thermal (80 °C) and microwave-assisted protocols [1][2] supports selection for process development where catalyst cost per batch and waste minimization are critical metrics.

Solvent-Free Reaction Medium for Pharmaceutical Intermediate Libraries

Its dual solvent–catalyst functionality enabling solvent-free Biginelli reactions with microwave irradiation [1] is directly applicable to combinatorial library synthesis of dihydropyrimidinone-based calcium channel modulators and antiviral candidates, where elimination of organic solvents simplifies high-throughput purification.

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